4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core, a sulfonyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Sulfonyl Group: This step involves sulfonylation, where a sulfonyl chloride reacts with the quinoxaline derivative.
Attachment of the Morpholine Moiety: This is typically done through a nucleophilic substitution reaction, where the morpholine ring is introduced to the sulfonylated quinoxaline.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Indole derivatives
Uniqueness
Compared to similar compounds, 4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one stands out due to its unique combination of a quinoxaline core and a morpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21N3O6S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C20H21N3O6S/c1-28-18-7-6-14(12-15(18)20(25)22-8-10-29-11-9-22)30(26,27)23-13-19(24)21-16-4-2-3-5-17(16)23/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
InChI Key |
XVJJIPCFLAKPCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.